molecular formula C19H22O4 B3034368 Eriosemation CAS No. 162616-72-0

Eriosemation

Cat. No.: B3034368
CAS No.: 162616-72-0
M. Wt: 314.4 g/mol
InChI Key: DNZGQFQVMYCNOP-UHFFFAOYSA-N
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Description

Eriosemation is a term used to describe a method of chemical synthesis that involves the use of an electron-rich, eriodictyol-containing molecule as the starting material. This method of synthesis has been used in a variety of applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

  • Logic of Scientific Discovery : Karl R. Popper's work highlights the complexities in the process of scientific inquiry, emphasizing the multi-stage logical process involved in deriving predictions from theories and understanding experiments in relation to theories. This highlights the importance of well-formed scientific questions and the careful design of studies, which is critical in all scientific endeavors, including those related to Eriosemation (Popper, 1977).

  • Changing Conditions for Educational Research in Germany : The study by Mike Zapp and Justin J. W. Powell examines the shift in educational research towards a more application-driven, transdisciplinary approach. This shift could be relevant to the field of this compound if it involves educational aspects or requires a transdisciplinary methodology (Zapp & Powell, 2017).

  • Informatics Foundation for Clinical Research : The paper by I. Sim et al. discusses the Ontology of Clinical Research (OCRe), which provides a model for the entities and relationships in study design protocols. This could be pertinent if this compound involves clinical research or requires a systematic approach to study design (Sim et al., 2014).

  • European Research Council and Gender Perspective : An analysis by N. Bautista-Puig, Carlos García-Zorita, and Elba Mauleón provides insights into the gender balance in scientific research funding and leadership, which could be an important consideration in the field of this compound, especially in terms of diversity and inclusion (Bautista-Puig et al., 2019).

  • Estrogen Receptor Null Mice : This study by J. F. Couse and K. Korach discusses the generation and use of gene-targeted animal models, which might be relevant if this compound involves genetic or molecular biology research (Couse & Korach, 1999).

  • Eriosema laurentii De Wild (Leguminosae) Methanol Extract : A study on the estrogenic properties of Eriosema laurentii and its potential in preventing menopausal symptoms in rats. This is particularly relevant as it directly involves research on a species of Eriosema (Ateba et al., 2013).

  • Antidiabetic and Antihyperlipidaemic Effects of Eriosema psoraleoides : This research explores the medicinal potential of Eriosema psoraleoides, focusing on its antidiabetic and antihyperlipidaemic properties, which could be a significant area of study in the field of this compound (Elechi & Abo, 2020).

Mechanism of Action

Target of Action

Eriosemation is a phytochemical that has been found to exhibit significant androgen receptor (AR) inhibition activity . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer, where it has been suggested that this compound could be a promising candidate for further evaluation for prevention or management .

Mode of Action

It is known that this compound inhibits the androgen receptor . This suggests that this compound may interact with the androgen receptor, blocking its normal function and leading to changes in the cell. This interaction could potentially disrupt the normal signaling pathways of the cell, leading to changes in cell behavior.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific drug after administration . It is crucial to understand these properties to predict the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Properties

IUPAC Name

5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-11(2)5-7-13-17(21)14(8-6-12(3)4)19-16(18(13)22)15(20)9-10-23-19/h5-6,9-10,21-22H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZGQFQVMYCNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=CO2)CC=C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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